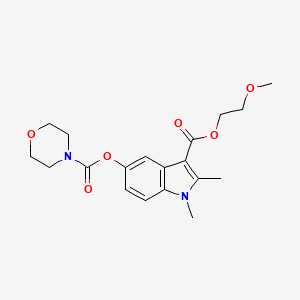
3-((2-methoxyethoxy)carbonyl)-1,2-dimethyl-1H-indol-5-yl morpholine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((2-methoxyethoxy)carbonyl)-1,2-dimethyl-1H-indol-5-yl morpholine-4-carboxylate is a useful research compound. Its molecular formula is C19H24N2O6 and its molecular weight is 376.409. The purity is usually 95%.
BenchChem offers high-quality 3-((2-methoxyethoxy)carbonyl)-1,2-dimethyl-1H-indol-5-yl morpholine-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((2-methoxyethoxy)carbonyl)-1,2-dimethyl-1H-indol-5-yl morpholine-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synchrotron Radiation Studies
Synchrotron radiation facilities (SRFs) around the world, such as Spring-8 in Japan, Advanced Photon Source (APS) in the United States, and ESRF in Europe, provide a novel experimental tool for scientific research. Synchrotron radiation offers advantages like a broad frequency spectrum, high brilliance, coherence, and polarization. Researchers use it for X-ray imaging, scattering, diffraction, and spectroscopy. In materials research, synchrotron radiation helps understand structure-property relationships, explore new materials, and visualize processes during material processing .
Nuclear Magnetic Resonance (NMR) and Magnetic Resonance Imaging (MRI)
NMR and MRI technologies have diverse applications in physics, chemistry, geology, and medical science. NMR provides insights into molecular structures, dynamics, and interactions. MRI, on the other hand, is widely used for non-invasive imaging of soft tissues in medicine. Researchers leverage these techniques to study molecular behavior, diagnose diseases, and monitor treatment responses .
Improving Therapeutic Efficacy
The compound’s potential in improving therapeutic efficacy is noteworthy. Combinatorial methods involving bisantrene and its derivatives aim to enhance therapeutic performance. By either improving efficacy as monotherapy or reducing side effects, researchers explore ways to optimize treatment outcomes. This application is particularly relevant in the context of life-threatening diseases like cancer .
Materials Characterization
Researchers use this compound to explore the microstructural evolution of materials in both 2D and 3D. It contributes to studies on crystallization kinetics, phase transformations, and material properties. Applications span diverse materials, including aluminum alloys, Ni-based superalloys, metallic glass, composites, and superconductors .
Additive Manufacturing Research
Synchrotron radiation aids in additive manufacturing (3D printing) research. It allows visualization of the printing process, assessment of material properties, and optimization of printing parameters. Understanding microstructural changes during printing is crucial for advancing this field .
Drug Discovery and Development
Given its unique structure, the compound may have applications in drug discovery. Researchers investigate its interactions with biological targets, potential therapeutic effects, and safety profiles. Computational modeling and experimental studies can guide the development of novel pharmaceuticals .
特性
IUPAC Name |
[3-(2-methoxyethoxycarbonyl)-1,2-dimethylindol-5-yl] morpholine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O6/c1-13-17(18(22)26-11-10-24-3)15-12-14(4-5-16(15)20(13)2)27-19(23)21-6-8-25-9-7-21/h4-5,12H,6-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANWSDAMPCUAACX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C)C=CC(=C2)OC(=O)N3CCOCC3)C(=O)OCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((2-methoxyethoxy)carbonyl)-1,2-dimethyl-1H-indol-5-yl morpholine-4-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

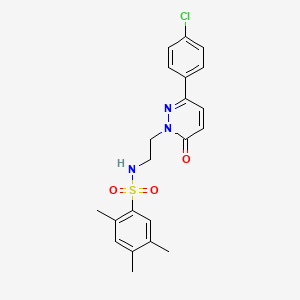
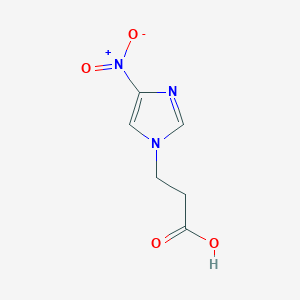
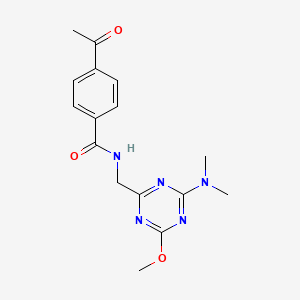
![[3-(Benzimidazol-1-yl)azetidin-1-yl]-[6-(2-methylpropoxy)pyridin-3-yl]methanone](/img/structure/B2698464.png)
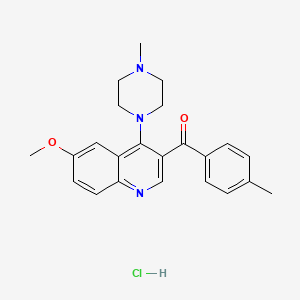
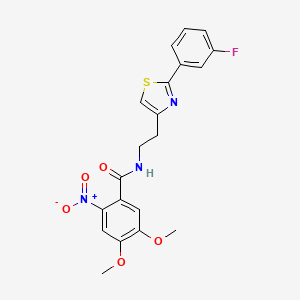
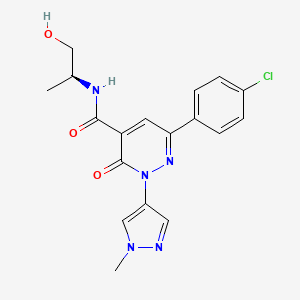
![N-(4-chlorophenyl)-2-((2-(2-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2698471.png)
![3-Butyl-10-(4-ethoxyphenyl)-1-methyl-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepine-2,4-dione](/img/structure/B2698472.png)
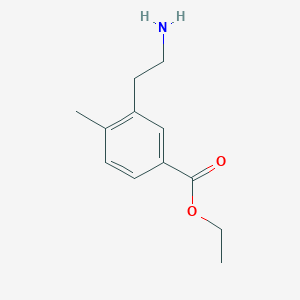
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(naphthalen-1-yl)acetamide hydrochloride](/img/structure/B2698477.png)
![1-[2-(oxiran-2-yl)ethyl]-1H-pyrrole](/img/structure/B2698479.png)
![N-[[4-benzyl-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide](/img/structure/B2698480.png)
